molecular formula C16H20N4O2S B14972348 5-[(3-Methylbutanoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide

5-[(3-Methylbutanoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B14972348
M. Wt: 332.4 g/mol
InChI Key: UOKILSXWJYCAGN-UHFFFAOYSA-N
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Description

5-(3-METHYLBUTANAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, an amide group, and an aromatic amine

Preparation Methods

The synthesis of 5-(3-METHYLBUTANAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amide Group: The amide group can be introduced via acylation reactions using reagents such as acyl chlorides or anhydrides.

    Attachment of the Aromatic Amine: This step often involves nucleophilic substitution reactions where the aromatic amine is introduced to the thiazole ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

5-(3-METHYLBUTANAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the amide group to an amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include various derivatives of the original compound, which can have different properties and applications.

Scientific Research Applications

5-(3-METHYLBUTANAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds, contributing to the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3-METHYLBUTANAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar compounds to 5-(3-METHYLBUTANAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE include other thiazole derivatives and aromatic amides These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to differences in their chemical and biological properties

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

2-(4-methylanilino)-5-(3-methylbutanoylamino)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H20N4O2S/c1-9(2)8-12(21)19-15-13(14(17)22)20-16(23-15)18-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H2,17,22)(H,18,20)(H,19,21)

InChI Key

UOKILSXWJYCAGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(S2)NC(=O)CC(C)C)C(=O)N

Origin of Product

United States

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